molecular formula C26H23N7O2 B2838194 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920205-74-9

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2838194
CAS No.: 920205-74-9
M. Wt: 465.517
InChI Key: WCUQDKNZFDWBRQ-UHFFFAOYSA-N
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Description

The compound (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that features a triazolopyrimidine core, a methoxyphenyl group, a piperazine ring, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the piperazine ring is incorporated through nucleophilic substitution reactions. Finally, the naphthyl group is attached using a coupling reaction, such as Suzuki or Heck coupling, under specific conditions involving palladium catalysts and suitable ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.

    Reduction: The triazolopyrimidine core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the triazolopyrimidine core can produce dihydrotriazolopyrimidine derivatives.

Scientific Research Applications

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes (LEDs) or organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the triazolopyrimidine core and piperazine ring.

    4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in a different position.

    2-Methoxyphenylboronic acid: Another positional isomer of methoxyphenylboronic acid.

Uniqueness

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O2/c1-35-20-9-5-8-19(16-20)33-25-23(29-30-33)24(27-17-28-25)31-12-14-32(15-13-31)26(34)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUQDKNZFDWBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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